molecular formula C26H44O4 B1437115 (R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 69519-35-3

(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No. B1437115
CAS RN: 69519-35-3
M. Wt: 420.6 g/mol
InChI Key: ZFVNCIMEWULGEX-INWVEICNSA-N
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Description

The compound (R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic molecule. It is a derivative of a steroid structure, specifically a cyclopenta[a]phenanthrene, which is a common core structure in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple chiral centers indicated by the R and S designations in the name. It includes a cyclopenta[a]phenanthrene core, which is a fused ring system common to steroids . The compound also contains hydroxy (-OH) and ethyl ester (-COOC2H5) functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the specific reagents used. The hydroxy and ester functional groups could potentially be sites of reactivity. For instance, the hydroxy groups could potentially undergo substitution or elimination reactions, while the ester group could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Steroid derivatives like this one are typically solid at room temperature, and their solubility would depend on the specific functional groups present .

Scientific Research Applications

Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as those with complex chemical structures similar to the query compound, explores their transitional properties and applications in creating advanced materials with specific optical and electronic properties. These dimers exhibit unique mesophases, including a twist-bend nematic phase, which could have implications for developing new types of displays and optical devices (Henderson & Imrie, 2011).

Bioremediation and Environmental Chemistry

Compounds with complex molecular structures are often studied for their interactions with biological systems and their potential environmental impact. For instance, research on the bioremediation of polycyclic aromatic hydrocarbons using bacterial strains highlights the importance of understanding chemical degradation pathways and their implications for environmental health (Qutob et al., 2022).

Flame Retardants and Public Health

The study of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, illustrates the need for research into the health and environmental effects of complex chemicals used in consumer products. This research informs regulatory decisions and risk assessments to protect public health and the environment (Zuiderveen et al., 2020).

Organic Thermoelectric Materials

Investigations into organic thermoelectric materials, such as Poly(3,4-ethylenedioxythiophene) (PEDOT), showcase the potential of organic compounds in renewable energy technologies. These materials offer promising applications in energy conversion and have the potential to impact future sustainable energy solutions (Yue & Xu, 2012).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could be numerous, depending on its biological activity. If it is found to have therapeutic properties, it could be further developed as a pharmaceutical drug. Alternatively, if it has unique chemical reactivity, it could be used as a synthetic intermediate in the preparation of other complex molecules .

properties

IUPAC Name

ethyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVNCIMEWULGEX-INWVEICNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC(C)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146159535

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 2
Reactant of Route 2
(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 3
Reactant of Route 3
(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 4
Reactant of Route 4
(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 5
Reactant of Route 5
(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 6
(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

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